Cas no 19772-79-3 (Vobtusine)

Vobtusine structure
Vobtusine structure
Productnaam:Vobtusine
CAS-nummer:19772-79-3
MF:C43H50N4O6
MW:718.880311489105
CID:908403
PubChem ID:301819

Vobtusine Chemische en fysische eigenschappen

Naam en identificatie

    • Vobtusine
    • Spiro[1H,15aH-furo[2',3'_7,8]indolizino[8,1-cd]carbazole-2(2aH),8'(9'H)-[1H,6H,7H,17aH]furo[2',3'_7,8]indolizino[8,1-cd]pyrido[1,2,3-lm]carbazole]-7-carboxylic acid, 2',2'a,4,4',5,5',6,6'a,8,13,14,14'
    • methyl (2S,2aS,3a'R,4a'R,5aR,12bR,12b'R,12c'R,15aR,15a'S,17a'S)-12c'-hydroxy-10'-methoxy-2',3',4,4a',5,6,8,12c',13,13',14,14',17',17a'-tetradecahydro-4'H,5'H,16'H-spiro[furo[2',3':7,8]indolizino[8,1-cd]carbazole-2,6'-furo[2',3':7,8]indolizino[8,1-cd]pyrido[1,2,3-lm]carbazole]-7-carboxylate
    • NSC 180540
    • Vobtusin
    • NS00047685
    • EINECS 243-288-5
    • 19772-79-3
    • methyl (1R,1'R,7'S,11'R,12R,13'R,16S,17S,22R,24'R,25'S)-24'-hydroxy-19'-methoxyspiro[15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-17,15'-8-oxa-4,17-diazaheptacyclo[11.10.1.11,4.07,11.017,24.018,23.011,25]pentacosa-18(23),19,21-triene]-10-carboxylate
    • CHEBI:10016
    • Q22911787
    • CHEMBL4776327
    • Spiro[1H,3':7,8]indolizino[8,1-cd]carbazole-2(2aH),8'(9'H)-[1H,6H,7H,17aH]furo[2',3':7,8]indolizino[8,1-cd]pyrido[1,2,3-lm]carbazole]-7-carboxylic acid, 2',2'a,4,4',5,5',6,6'a,8,13,14,14'c,15',16'-tetradecahydro-6'a-hydroxy-11'-methoxy-, methyl ester
    • IIMPGJMHQMBXKL-UHFFFAOYSA-N
    • Spiro[1H,3':7,8]indolizino[8,1-cd]carbazole-2(2aH),8'(9'H)-[1H,6H,7H,17aH]furo[2',3':7,8]indolizino[8,1-cd]pyrido[1,2,3-lm]carbazole]-7-carboxylic acid, 2',2'a,4,4',5,5',6,6'a,8,13,14,14'c,15',16'-tetradecahydro-14'c-hydroxy-11'-methoxy-, methyl ester,[2'aS-[2'a.alpha.,5'aS*,6'a.beta.,8'.alpha.(2aS*,5aS*,12bS*,15aS*),14'bS*,14c.alpha.,17'a.beta.]]-
    • NSC180540
    • Spiro[1H,15aH-furo[2',3':7,8]indolizino[8,1-cd]carbazole-2(2aH),8'(9'H)-[1H,6H,7H,17aH]furo[2',3':7,8]indolizino[8,1-cd]pyrido[1,2,3-lm]carbazole]-7-carboxylic acid, 2',2'a,4,4',5,5',6,6'a,8,13,14,14'c,15',16'-tetradecahydro-6'a-hydroxy-11'-methoxy-, methyl ester
    • DTXSID60941546
    • NSC-180540
    • Spiro[1H,15aH-furo[2',3':7,8]indolizino[8,1-cd]carbazole-2(2aH),6'(7'H)-[4H,5H,15aH,16H]furo[2',3':7,8]indolizino[8,1-cd]pyrido[1,2,3-lm]carbazole], vobtusine deriv.
    • IIMPGJMHQMBXKL-OPDPKHDKSA-N
    • CS-0143478
    • HY-N8351
    • Inchi: InChI=1S/C43H50N4O6/c1-50-30-9-5-7-28-32(30)47-24-38(20-25-21-39-13-18-52-31(39)10-15-45-17-12-42(28,36(39)45)43(25,47)49)23-46-16-11-41-27-6-3-4-8-29(27)44-33(41)26(34(48)51-2)22-40(35(41)46)14-19-53-37(38)40/h3-9,25,31,35-37,44,49H,10-24H2,1-2H3
    • InChI-sleutel: IIMPGJMHQMBXKL-UHFFFAOYSA-N
    • LACHT: COC1=CC=CC2=C1N3CC4(CC5C3(C26CCN7C6C8(C5)CCOC8CC7)O)CN9CCC12C9C3(C4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC

Berekende eigenschappen

  • Exacte massa: 718.37303533g/mol
  • Monoisotopische massa: 718.37303533g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 53
  • Aantal draaibare bindingen: 3
  • Complexiteit: 1680
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 11
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 96Ų
  • XLogP3: 4

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